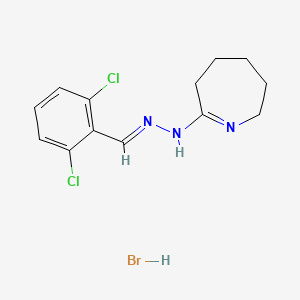
N-Azepan-2-ylidene-N'-(2,6-dichloro-benzylidene)-hydrazine, hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Azepan-2-ylidene-N’-(2,6-dichloro-benzylidene)-hydrazine, hydrobromide” is a synthetic organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-Azepan-2-ylidene-N’-(2,6-dichloro-benzylidene)-hydrazine, hydrobromide” typically involves the condensation reaction between an azepane derivative and a 2,6-dichlorobenzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting hydrazone is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, hydrazones are often studied for their potential as enzyme inhibitors or as probes for detecting specific biomolecules.
Medicine
Medicinally, hydrazones have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of “N-Azepan-2-ylidene-N’-(2,6-dichloro-benzylidene)-hydrazine, hydrobromide” would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
N-Azepan-2-ylidene-N’-(benzylidene)-hydrazine: Lacks the dichloro substitution on the benzylidene moiety.
N-Azepan-2-ylidene-N’-(2,6-dichloro-phenyl)-hydrazine: Similar structure but with a phenyl group instead of a benzylidene group.
Uniqueness
The presence of the 2,6-dichloro substitution on the benzylidene moiety may confer unique chemical and biological properties to “N-Azepan-2-ylidene-N’-(2,6-dichloro-benzylidene)-hydrazine, hydrobromide”, such as increased stability or enhanced biological activity.
Propiedades
Fórmula molecular |
C13H16BrCl2N3 |
|---|---|
Peso molecular |
365.1 g/mol |
Nombre IUPAC |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrobromide |
InChI |
InChI=1S/C13H15Cl2N3.BrH/c14-11-5-4-6-12(15)10(11)9-17-18-13-7-2-1-3-8-16-13;/h4-6,9H,1-3,7-8H2,(H,16,18);1H/b17-9+; |
Clave InChI |
SCRFNXAGBNQBRL-WWIHJBQESA-N |
SMILES isomérico |
C1CCC(=NCC1)N/N=C/C2=C(C=CC=C2Cl)Cl.Br |
SMILES canónico |
C1CCC(=NCC1)NN=CC2=C(C=CC=C2Cl)Cl.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylaniline](/img/structure/B11982240.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11982244.png)
![(2E)-2-{(2E)-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11982248.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B11982253.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11982254.png)

![N-{[4-(dimethylamino)phenyl][(2-methylbenzoyl)amino]methyl}-2-methylbenzamide](/img/structure/B11982263.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propenyl)thio]-4(3H)-quinazolinone](/img/structure/B11982265.png)

![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982274.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11982291.png)
![(5E)-2-(2,4-dichlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982299.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982301.png)
![(2E)-3-(4-chlorophenyl)-N-{4-[(E)-phenyldiazenyl]phenyl}-2-propenamide](/img/structure/B11982304.png)
